molecular formula C19H27NOS2 B2779151 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 1795476-22-0

1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one

Cat. No.: B2779151
CAS No.: 1795476-22-0
M. Wt: 349.55
InChI Key: BJSBNWGOXWLSMD-UHFFFAOYSA-N
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Description

1-[3-(methylsulfanyl)-8-azabicyclo[321]octan-8-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic compound with a unique structure that includes both isopropylthio and methylthio groups

Preparation Methods

The synthesis of 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves multiple steps, including the formation of the bicyclic core and the introduction of the thioether groups. Common synthetic routes may involve:

    Formation of the Bicyclic Core: This can be achieved through a Diels-Alder reaction, which forms the bicyclo[3.2.1]octane structure.

    Introduction of Thioether Groups: The isopropylthio and methylthio groups can be introduced through nucleophilic substitution reactions using appropriate thiol reagents under basic conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using flow chemistry techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bicyclic core can interact with specific binding sites, while the thioether groups can modulate the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target, but generally, the compound can influence biochemical processes by altering enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar compounds to 1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one include other bicyclic structures with thioether groups, such as:

  • 2-(4-(methylthio)phenyl)-1-((1R,5S)-3-(ethylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
  • 2-(4-(ethylthio)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

These compounds share similar structural features but differ in the specific thioether groups attached. The uniqueness of this compound lies in its specific combination of isopropylthio and methylthio groups, which can influence its reactivity and binding properties .

Properties

IUPAC Name

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NOS2/c1-13(2)23-17-8-4-14(5-9-17)10-19(21)20-15-6-7-16(20)12-18(11-15)22-3/h4-5,8-9,13,15-16,18H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSBNWGOXWLSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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